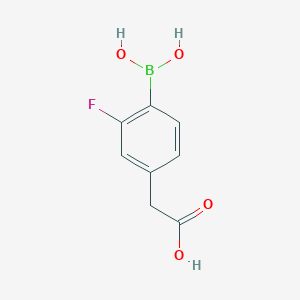

4-(Carboxymethyl)-2-fluorobenzeneboronic acid

Description

BenchChem offers high-quality 4-(Carboxymethyl)-2-fluorobenzeneboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Carboxymethyl)-2-fluorobenzeneboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-borono-3-fluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO4/c10-7-3-5(4-8(11)12)1-2-6(7)9(13)14/h1-3,13-14H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFARHZEGKNRPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)CC(=O)O)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4-carboxy-3-fluorophenyl)boronic acid IUPAC name and synonyms

An In-Depth Technical Guide to (4-carboxy-3-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-carboxy-3-fluorophenyl)boronic acid is a key bifunctional organoboron compound increasingly utilized in medicinal chemistry and organic synthesis. Its unique structural features—a carboxylic acid for amide coupling and bioisosteric interactions, a fluorine atom for modulating electronic properties and metabolic stability, and a boronic acid for versatile cross-coupling reactions and reversible covalent bonding—make it a valuable building block in drug discovery. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications, with a particular focus on its role in the development of novel therapeutics.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for reproducible scientific research. (4-carboxy-3-fluorophenyl)boronic acid is known by several names, which can lead to ambiguity. The standardized IUPAC name is 4-borono-2-fluorobenzoic acid [1][2][3].

Synonyms: This compound is frequently referred to by a variety of synonyms in commercial and academic literature. These include:

Structural Information:

Physicochemical and Safety Data

Understanding the physical and chemical properties of a compound is critical for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 120153-08-4 | [1][4][5] |

| Molecular Weight | 183.93 g/mol | [1][5] |

| Appearance | White to pale yellow crystalline powder or solid | [6][7] |

| Melting Point | 236-240 °C | [2][3] |

| Solubility | Soluble in water. Soluble in organic solvents like ethanol and dimethylformamide. | [2][6][8] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [2] |

Safety and Handling: (4-carboxy-3-fluorophenyl)boronic acid is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Measures: Wear suitable protective clothing, gloves, and eye/face protection.[6] Avoid breathing dust. Use only in a well-ventilated area. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]

Synthesis Protocol: A Representative Method

The synthesis of arylboronic acids often involves the reaction of an organometallic reagent with a borate ester. A common and effective strategy for preparing (4-carboxy-3-fluorophenyl)boronic acid is via a lithium-halogen exchange from the corresponding brominated precursor, 4-bromo-2-fluorobenzoic acid, followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.

Starting Material: 4-Bromo-2-fluorobenzoic acid (CAS: 112704-79-7)[9][10]

Overall Reaction Scheme: BrC₆H₃(F)COOH → C₇H₆BFO₄

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of (4-carboxy-3-fluorophenyl)boronic acid.

Step-by-Step Methodology:

-

1. Reaction Setup:

-

All glassware must be rigorously flame-dried under a nitrogen atmosphere to ensure anhydrous conditions.[11]

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluorobenzoic acid (1.0 equiv) and anhydrous tetrahydrofuran (THF).

-

Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

-

2. Lithium-Halogen Exchange:

-

Slowly add n-butyllithium (n-BuLi) (2.1 equiv, as a solution in hexanes) to the stirred solution via syringe, maintaining the temperature at -78 °C. The extra equivalent of n-BuLi is required to deprotonate the carboxylic acid.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. This step generates the aryllithium intermediate.

-

-

3. Borylation:

-

To the aryllithium species, slowly add triisopropyl borate (1.5 equiv).

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

-

-

4. Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and carefully quench by adding aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

5. Purification:

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethyl acetate/hexane mixture) to yield pure (4-carboxy-3-fluorophenyl)boronic acid.

-

Applications in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs, such as bortezomib (Velcade®), featuring this moiety.[12] Their utility stems from the unique properties of the boron atom. (4-carboxy-3-fluorophenyl)boronic acid, in particular, offers a trifecta of functionalities that medicinal chemists can exploit.

Logical Framework for Application:

Caption: Key features of the molecule and their corresponding applications.

-

Versatile Intermediate for Suzuki Coupling: The boronic acid group is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[11] This allows for the efficient elaboration of molecular scaffolds, enabling the synthesis of diverse compound libraries for screening. This compound serves as an intermediate in these coupling reactions.[2][13]

-

Reversible Covalent Enzyme Inhibition: Boronic acids can form reversible covalent bonds with the hydroxyl groups of serine or threonine residues in the active sites of enzymes, such as proteases.[12] This mode of inhibition can lead to high potency and selectivity. The electrophilic nature of the boron atom is key to this interaction.

-

Modulation of Physicochemical Properties:

-

The electron-withdrawing fluorine atom can lower the pKa of the boronic acid, which is crucial for effective binding to diols (like sugars) at physiological pH (7.4).[11] This property is exploited in the development of glucose sensors.[14][15]

-

Fluorine substitution is a common strategy in medicinal chemistry to block sites of metabolism, thereby improving a drug candidate's pharmacokinetic profile.

-

-

Scaffold for Further Derivatization: The carboxylic acid group provides a convenient handle for derivatization, most commonly through amide bond formation. This allows the molecule to be tethered to other pharmacophores, linkers, or polymer backbones for applications in targeted drug delivery.[14] For instance, it has been used as a reagent in the discovery of potent AXL kinase inhibitors.[8]

Conclusion

(4-carboxy-3-fluorophenyl)boronic acid is a high-value chemical tool for researchers in organic synthesis and drug discovery. Its multifunctional nature provides a robust platform for creating complex molecules with tailored biological activities. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics and advanced materials.

References

- Vertex AI Search. 4-Carboxy-3-fluorophenylboronic acid, min 98%, 100 grams.

- PubChem. 4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201.

- ChemBK. 4-Carboxy-3-fluorobenzeneboronic acid.

- Santa Cruz Biotechnology. 4-Carboxy-3-fluorophenylboronic acid | CAS 120153-08-4 | SCBT.

- FUJIFILM Wako Pure Chemical Corporation. 120153-08-4・4-Carboxy-3-fluorophenylboronic Acid・323-84921[Detail Information].

- Fisher Scientific. 4-Carboxy-3-fluorobenzeneboronic acid, 98%.

- Sigma-Aldrich. 4-Carboxy-3-fluorophenylboronic acid | 120153-08-4.

- ChemicalBook. 4-Carboxy-3-fluorophenylboronic acid | 120153-08-4.

- [No Author]. What is 4-Bromo-2-fluorobenzoic Acid - Properties & Specifications.

- University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.

- TCI Chemicals. 3-Carboxy-4-fluorophenylboronic Acid | 872460-12-3.

- Sigma-Aldrich. 4-Bromo-2-fluorobenzoic acid 97 112704-79-7.

- ResearchGate. Boronic Acid Compounds as Potential Pharmaceutical Agents | Request PDF.

- Fluorochem. 4-Carboxy-3-fluorophenylboronic acid.

- Organic Syntheses. 4 - Organic Syntheses Procedure.

- Fisher Scientific. 4-Carboxy-3-fluorobenzeneboronic acid, 98% 1 g | Buy Online.

- Thermo Fisher Scientific. 4-Bromo-2-fluorobenzoic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals.

- Santa Cruz Biotechnology. 3-Carboxy-4-fluorophenylboronic acid | CAS 872460-12-3 | SCBT.

- PubChem. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681.

- Journal of Applied Pharmaceutical Science. Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates.

- [No Author]. Novel Synthesis Technique Produces Boronic Acid-Based Drugs.

- ChemicalBook. 4-Bromo-2-fluorobenzoic acid | 112704-79-7.

- PMC. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- ResearchGate. Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid | Request PDF.

Sources

- 1. 4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Carboxy-3-fluorobenzeneboronic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. calpaclab.com [calpaclab.com]

- 5. 4-Carboxy-3-fluorophenylboronic acid | CAS 120153-08-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. chembk.com [chembk.com]

- 7. 120153-08-4・4-Carboxy-3-fluorophenylboronic Acid・323-84921[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. 4-Carboxy-3-fluorophenylboronic acid | 120153-08-4 [chemicalbook.com]

- 9. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Bromo-2-fluorobenzoic acid | 112704-79-7 [chemicalbook.com]

- 11. sites.pitt.edu [sites.pitt.edu]

- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Carboxy-3-fluorobenzeneboronic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. japsonline.com [japsonline.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to 4-Carboxy-2-fluorophenylboronic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

Introduction

Boronic acids and their derivatives have become indispensable tools in modern medicinal chemistry and drug discovery.[1][2] Their utility spans from being crucial building blocks in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, to acting as potent pharmacophores that can form reversible covalent bonds with enzyme active sites.[3][4] This guide focuses on a specific, highly functionalized reagent: 4-Carboxy-2-fluorophenylboronic Acid .

It is important to clarify a potential point of nomenclature confusion. This guide addresses 4-Carboxy-2-fluorophenylboronic Acid (CAS 851335-07-4) , where the carboxylic acid group is directly attached to the phenyl ring. This compound is commercially available and finds utility in synthetic chemistry. The similarly named "4-(Carboxymethyl)-2-fluorobenzeneboronic acid," which features a methylene (-CH2-) spacer, is not readily found among major chemical suppliers. The presence of three distinct functional moieties on the phenyl ring—the boronic acid, a fluorine atom, and a carboxylic acid—makes this reagent a versatile scaffold for drug development professionals. The electron-withdrawing nature of the fluorine and carboxyl groups lowers the pKa of the boronic acid, a critical factor for interactions under physiological conditions.[5]

This document provides an in-depth overview of its commercial availability, outlines a plausible synthetic and purification workflow, details necessary analytical characterization methods, and explores its applications in the synthesis of complex bioactive molecules.

Physicochemical Properties and Commercial Availability

4-Carboxy-2-fluorophenylboronic acid is available from several major chemical suppliers, typically as a solid for research and development purposes.

Table 1: Compound Properties

| Property | Value | Source |

| CAS Number | 851335-07-4 | [6] |

| Molecular Formula | C₇H₆BFO₄ | [6][7] |

| Molecular Weight | 183.93 g/mol | [7][8] |

| Alternate Names | 4-borono-3-fluorobenzoic acid | [6] |

| Form | Solid | [7][8] |

Table 2: Commercial Supplier Information

| Supplier | Typical Purity | Notes |

| Sigma-Aldrich | Not specified (AldrichCPR) | Sold for early discovery research; buyer assumes responsibility to confirm identity and purity.[7] |

| Santa Cruz Biotechnology | 96% | For Research Use Only.[6] |

| Thermo Scientific Chemicals | 98% (Isomer) | Note: This supplier lists the isomer 4-Carboxy-3-fluorobenzeneboronic acid.[9][10][11] |

Researchers should be aware that for some "AldrichCPR" products, the supplier does not collect analytical data, and all sales are final.[7] This underscores the critical need for in-house validation of the material's identity and purity upon receipt.

Synthesis and Purification

While commercially available in research quantities, a scalable synthesis may be required for larger drug development campaigns. A common and effective method for preparing arylboronic acids involves a lithium-halogen exchange from an aryl halide, followed by trapping the resulting aryllithium species with a borate ester.

Proposed Synthetic Workflow

The synthesis can be envisioned starting from a readily available precursor like 4-bromo-2-fluorobenzoic acid. The workflow involves protection of the acidic carboxylic acid proton, the core lithium-halogen exchange, boronation, and final deprotection.

Caption: Proposed synthetic workflow for 4-Carboxy-2-fluorophenylboronic acid.

Experimental Protocol: Synthesis

-

Protection: To a solution of 4-bromo-2-fluorobenzoic acid in methanol, add thionyl chloride dropwise at 0 °C. Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion to the methyl ester. Remove the solvent under reduced pressure.

-

Lithium-Halogen Exchange: Dissolve the resulting methyl 4-bromo-2-fluorobenzoate in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon). Add n-butyllithium (n-BuLi) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour. Causality: This step generates a highly reactive aryllithium species at the site of the bromine atom. The low temperature is critical to prevent side reactions.

-

Boronation: Add triisopropyl borate dropwise to the aryllithium solution at -78 °C. The reaction is typically instantaneous. Allow the mixture to slowly warm to room temperature and stir overnight. Causality: The electrophilic boron atom of the borate ester is attacked by the nucleophilic aryllithium, forming a stable boronate ester complex.

-

Hydrolysis/Deprotection: Cool the reaction mixture to 0 °C and quench by slow addition of aqueous hydrochloric acid (2M). This step hydrolyzes both the boronate ester to the desired boronic acid and the methyl ester to the carboxylic acid. Stir vigorously for 1-2 hours.

-

Workup & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol) or by column chromatography on silica gel.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of the boronic acid before its use in subsequent reactions.

Table 3: Key Analytical Techniques for Validation

| Technique | Purpose | Expected Outcome |

| ¹H NMR | Structural Confirmation & Purity | Aromatic region showing characteristic splitting patterns for the three protons on the substituted ring. A broad singlet for the B(OH)₂ protons and a singlet for the COOH proton, both of which are exchangeable with D₂O. |

| ¹³C NMR | Structural Confirmation | Signals corresponding to the 7 carbons in the molecule, including the carbon bearing the boron atom which may be broad. |

| HPLC | Purity Assessment | A single major peak under optimized conditions (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase) indicates high purity. |

| Mass Spec (MS) | Molecular Weight Confirmation | Detection of the molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the calculated molecular weight. |

A combination of these techniques provides a self-validating system. NMR confirms the chemical structure, HPLC quantifies the purity, and Mass Spectrometry verifies the molecular weight, leaving no ambiguity about the material's integrity.[12][13]

Applications in Drug Discovery

The unique combination of functional groups makes 4-Carboxy-2-fluorophenylboronic acid a valuable building block in medicinal chemistry.

Suzuki-Miyaura Cross-Coupling

The primary application is as a coupling partner in the Palladium-catalyzed Suzuki-Miyaura reaction.[4] This reaction is one of the most powerful and widely used methods for constructing bi-aryl or aryl-heteroaryl scaffolds, which are common motifs in marketed drugs.

-

The Boronic Acid: Serves as the organoboron nucleophile in the catalytic cycle.

-

The Carboxylic Acid: Provides a key functional handle. It can be used to attach the scaffold to other parts of a target molecule via amide bond formation or other esterification reactions.

-

The Fluorine Atom: The introduction of fluorine is a common strategy in drug design to block metabolic oxidation sites, enhance binding affinity through favorable electrostatic interactions, or modulate the lipophilicity of the final compound.

Sources

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. sites.pitt.edu [sites.pitt.edu]

- 6. 4-Carboxy-2-fluorophenylboronic acid | CAS 851335-07-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 4-Carboxy-2-fluorophenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Carboxy-2-fluorophenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-Carboxy-3-fluorobenzeneboronic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. 4-Carboxy-3-fluorobenzeneboronic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. 4-Carboxy-3-fluorobenzeneboronic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Ascent of Substituted Benzeneboronic Acids: From Curiosity to Cornerstone of Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Boronic acids, once considered chemical curiosities, have undergone a remarkable transformation over the past century and a half. This guide charts the historical and scientific journey of substituted benzeneboronic acids, from their initial challenging synthesis in the late 19th century to their current indispensable role in organic synthesis and medicinal chemistry. We will explore the evolution of synthetic methodologies, from stoichiometric organometallic reactions to elegant transition-metal-catalyzed processes, and delve into the unique physicochemical properties that underpin their diverse applications. Particular focus is given to the mechanistic rationale behind key reactions and the landmark discoveries that propelled these compounds into the spotlight, culminating in their use as critical building blocks for blockbuster pharmaceuticals and advanced materials. This document serves as a comprehensive resource for professionals seeking to understand the foundational principles and practical applications of this vital class of molecules.

The Dawn of Organoboron Chemistry

The story of benzeneboronic acids is a chapter in the larger narrative of organoboron chemistry. While these compounds are now ubiquitous in research laboratories, their initial discovery and synthesis were products of curiosity-driven research in an era when the tools of synthetic chemistry were far more limited.

The First Boronic Acid: Edward Frankland's Discovery (1860)

The first preparation and isolation of any boronic acid was achieved by Edward Frankland in 1860.[1][2][3] He synthesized ethylboronic acid through a two-stage process involving the reaction of diethylzinc with triethyl borate, followed by air oxidation.[1][3] This seminal work established the existence of the C-B bond in a stable, isolable compound containing hydroxyl groups on the boron atom, laying the groundwork for all future developments in the field.

The Advent of Aromatic Boronic Acids: Michaelis and Becker's Phenylboronic Acid (1880)

Two decades after Frankland's discovery, Arthur Michaelis and his student M. Becker reported the first synthesis of an aromatic boronic acid: phenylboronic acid (also referred to as benzeneboronic acid).[4] Their method was harsh by modern standards, requiring the heating of diphenylmercury with boron trichloride in a sealed tube at high temperatures (180-200°C).[4] This produced benzeneboronyl dichloride, which readily hydrolyzed to yield the desired phenylboronic acid.[4] While not a practical method for routine synthesis, this discovery was a critical proof of concept, demonstrating that an aryl group could be directly bonded to a boronic acid moiety.

The Challenge of Early Synthesis: From Mercury to Grignard

The early synthetic methods, relying on organomercury or phenyllithium reagents, were often low-yielding and utilized hazardous materials.[4][5] A significant leap in practicality came with the application of Grignard reagents. In 1909, Khotinsky and Melamed reported the preparation of boronic acids from Grignard reagents and borate esters, a method that remains a foundational approach to this day.[5] This innovation provided a more accessible and efficient route, paving the way for broader exploration of benzeneboronic acid chemistry.

Foundational Synthetic Methodologies

The transition from hazardous, low-yielding reactions to more reliable methods was crucial for the adoption of benzeneboronic acids as synthetic intermediates.

The Grignard-Borate Ester Route: A Practical Breakthrough

The reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with an electrophilic borate ester, typically trimethyl borate, followed by acidic hydrolysis, became the most common and practical method for synthesizing phenylboronic acid for many decades.[4][6][7]

Causality Behind Experimental Choices:

-

Low Temperature: The reaction is conducted at very low temperatures (e.g., below -60°C) to control the reactivity of the highly nucleophilic Grignard reagent.[7] At higher temperatures, the reaction selectivity drops, leading to the formation of diarylborinic acids (Ph₂BOH) and triarylboranes (Ph₃B) as the Grignard reagent reacts multiple times with the borate ester.[7]

-

Electrophilic Borate: Trimethyl borate serves as an electrophilic source of boron. The boron atom is attacked by the nucleophilic carbon of the Grignard reagent.

-

Hydrolysis: The initially formed boronic ester (PhB(OMe)₂) is stable but must be hydrolyzed, typically with aqueous acid, to yield the final phenylboronic acid product.[4][6]

Experimental Protocol: Synthesis of Phenylboronic Acid via Grignard Reaction

This protocol is a generalized representation based on established methods.[5][7]

-

Apparatus Setup: A multi-necked, flame-dried flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet to maintain an inert atmosphere and prevent moisture.

-

Reagent Preparation: Anhydrous ether is added to the flask and cooled to below -60°C using a dry ice/acetone bath. Phenylmagnesium bromide in ether is placed in one dropping funnel, and trimethyl borate is placed in another.

-

Reaction: The phenylmagnesium bromide and trimethyl borate are added alternately in small portions to the vigorously stirred, cold ether, ensuring the temperature does not rise above -60°C.

-

Quenching and Hydrolysis: After the addition is complete, the reaction is carefully hydrolyzed by the slow addition of aqueous sulfuric acid while maintaining a low temperature.

-

Workup and Isolation: The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with ether. The combined organic layers are then extracted with a basic aqueous solution to move the acidic phenylboronic acid into the aqueous phase as its boronate salt.

-

Purification: The aqueous layer is acidified, causing the phenylboronic acid to precipitate. The solid product is collected by filtration, washed with cold water, and dried. It can be further dehydrated by heating to form its anhydride, triphenylboroxine.[5]

Table 1: Comparison of Early Synthetic Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

| Michaelis/Becker | Diphenylmercury, BCl₃ | 180-200°C, sealed tube | Historical significance | Extremely harsh conditions, toxic mercury reagent |

| Grignard Route | Phenylmagnesium bromide, B(OMe)₃ | < -60°C, then hydrolysis | Higher yield, more accessible reagents | Requires strict temperature control, sensitive to moisture |

| Organolithium Route | Phenyllithium, Borate Ester | Low temperature | Alternative to Grignard | Often lower yields than Grignard method[4] |

Diagram 1: Historical Synthesis Timeline

Caption: Key milestones in the history of boronic acids.

The Cross-Coupling Revolution: A Paradigm Shift

For much of the 20th century, boronic acids were useful but not central to organic synthesis. This changed dramatically with the advent of palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling: Elevating Boronic Acids to Prominence

In 1979, Akira Suzuki reported that organoboron compounds could undergo a palladium-catalyzed cross-coupling reaction with organohalides.[8] This reaction, now known as the Suzuki-Miyaura coupling, was a watershed moment. It provided an incredibly powerful and versatile method for forming carbon-carbon bonds, particularly for constructing biaryl structures common in pharmaceuticals and advanced materials.[9] The reaction's mild conditions, tolerance of a wide range of functional groups, and the low toxicity of boron-containing byproducts contributed to its rapid adoption.[9] The profound impact of this discovery was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[8]

Mechanistic Insights: The success of the Suzuki coupling relies on a well-understood catalytic cycle involving a palladium(0) catalyst.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. This is a key step, where the carbon-boron bond is converted to a carbon-palladium bond.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The Miyaura Borylation: Expanding the Synthetic Toolbox

The success of the Suzuki coupling created immense demand for a wider variety of substituted benzeneboronic acids. The Miyaura borylation reaction emerged as a powerful solution. This method involves the palladium-catalyzed coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form a boronic ester.[1][2][10]

Rationale for using boronic esters: While the reaction can produce boronic acids directly, it is more common to synthesize the boronate ester derivative (e.g., the pinacol ester). Boronic esters are generally more stable, less prone to dehydration (boroxine formation), and easier to purify via chromatography than their corresponding acids.[9] The stable ester can be easily hydrolyzed to the boronic acid just before use or, in many cases, used directly in subsequent coupling reactions.

Experimental Protocol: Palladium-Catalyzed Miyaura Borylation

This is a representative protocol.

-

Setup: A reaction vessel is charged with the aryl halide (e.g., 4-bromoanisole), bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).

-

Solvent and Inert Atmosphere: An anhydrous, deoxygenated solvent such as dioxane or toluene is added. The vessel is sealed and purged with an inert gas (argon or nitrogen).

-

Heating: The reaction mixture is heated (e.g., to 80-100°C) with stirring for several hours until analysis (e.g., by GC-MS or TLC) indicates completion.

-

Workup: The mixture is cooled, diluted with a solvent like ethyl acetate, and washed with water and brine.

-

Purification: The organic layer is dried and concentrated. The resulting crude product (the aryl boronate ester) is purified, typically by column chromatography on silica gel or recrystallization.

Physicochemical Properties and Reactivity

The utility of benzeneboronic acids stems from their unique structural and electronic properties.

Structural and Electronic Properties: The Lewis Acidity of Boron

A boronic acid possesses a trigonal planar boron atom with a vacant p-orbital, making it a mild Lewis acid.[1] This Lewis acidity is central to its reactivity. The pKa of a typical phenylboronic acid is around 9, but upon complexation with Lewis bases (like hydroxide or diols), the boron center becomes tetrahedral, and the resulting boronate complex is more acidic, with a pKa closer to 7.[1][3] This pH-dependent behavior is critical for applications in sensing and biological systems. The electronic nature of substituents on the phenyl ring can modulate this acidity; electron-withdrawing groups increase acidity (lower pKa), while electron-donating groups decrease it.[10]

The Boronic Acid-Diol Interaction: A Reversible Covalent Bond

A hallmark of boronic acid chemistry is the ability to form reversible covalent complexes with compounds containing 1,2- or 1,3-diols, such as sugars, glycoproteins, and catechols.[1][11] This reaction forms five- or six-membered cyclic boronate esters. The reaction is fast and reversible, with the equilibrium position being highly dependent on pH.[11] This property is the basis for boronic acid-based glucose sensors, affinity chromatography materials, and drug delivery systems.[1][12]

Diagram 3: Boronic Acid-Diol Equilibrium

Caption: Reversible formation of a cyclic boronate ester.

Applications in Drug Discovery and Beyond

The development of robust synthetic methods transformed benzeneboronic acids into essential tools for drug development professionals.

Boronic Acids as Pharmacophores: The Bortezomib Story

The perception of boronic acids in medicine changed forever with the FDA approval of Bortezomib (Velcade®) in 2003.[2][13] Bortezomib is a dipeptide boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome, a key cellular complex involved in protein degradation. By inhibiting the proteasome, Bortezomib disrupts protein homeostasis in cancer cells, leading to apoptosis. It was the first proteasome inhibitor to be approved for clinical use and is a frontline treatment for multiple myeloma.[1][2] The boron atom is the key to its mechanism, forming a stable but reversible tetrahedral intermediate with the active site threonine residue of the proteasome. The success of Bortezomib catalyzed a surge of interest in boronic acids as privileged pharmacophores, leading to the development of other approved drugs.[14]

Table 2: Selected FDA-Approved Boronic Acid Drugs

| Drug Name (Brand) | Year Approved | Mechanism of Action | Therapeutic Area |

| Bortezomib (Velcade®) | 2003 | Proteasome Inhibitor | Multiple Myeloma |

| Ixazomib (Ninlaro®) | 2015 | Proteasome Inhibitor | Multiple Myeloma |

| Vaborbactam (in Vabomere®) | 2017 | β-Lactamase Inhibitor | Bacterial Infections |

| Tavaborole (Kerydin®) | 2014 | Oxaborole Antifungal | Onychomycosis |

Molecular Recognition and Sensing

The diol-binding property of benzeneboronic acids has been extensively exploited for the development of sensors, particularly for glucose monitoring in diabetic patients.[4] In these systems, a phenylboronic acid moiety is often coupled with a fluorescent reporter. When the boronic acid binds to glucose (a diol), a change in the electronic environment of the reporter molecule occurs, leading to a measurable change in fluorescence or color.

Conclusion and Future Outlook

The journey of substituted benzeneboronic acids is a testament to the power of synthetic innovation. From an obscure organometallic compound synthesized under brutal conditions, they have evolved into one of the most versatile and powerful building blocks in the chemist's arsenal. Their impact is felt across organic synthesis, materials science, and, most profoundly, in medicinal chemistry, where they have given rise to a new class of life-saving drugs. The ongoing development of more efficient synthetic methods, such as direct C-H borylation, and the expanding exploration of their unique reactivity ensure that the story of benzeneboronic acids is far from over. Future research will undoubtedly uncover new applications, from more sophisticated biological probes and drug delivery systems to novel catalysts and smart materials, solidifying their legacy as a cornerstone of modern molecular science.

References

-

Georganics. (2024). Phenylboronic acid – preparation and application. [Link]

-

Wikipedia. (n.d.). Boronic acid. [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

PharmiWeb.com. (2025). A Comprehensive Overview of Boronic Acids & Derivatives. [Link]

-

Organic Syntheses. (n.d.). Benzeneboronic anhydride. [Link]

-

Optima Chemical. (2019). Optima Chemical's 20 Years of Boronic Acid Research. [Link]

-

ResearchGate. (n.d.). Timeline and structures of boron-containing drugs approved for marketing by the FDA. [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. [Link]

-

MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. [Link]

-

DSpace@MIT. (n.d.). Catalytic and Biological Applications of Benzoxaborolones. [Link]

-

ACS Publications. (2018). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 51(9), 2056–2066. [Link]

-

ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]

-

PubMed. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112428. [Link]

- Google Patents. (n.d.). Process for producing phenylboronic acids and triphenylboroxines.

-

Correia, J., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pharmiweb.com [pharmiweb.com]

- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]

- 8. Optima Chemical's 20 Years of Boronic Acid Research | Optima Chemical [optimachem.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimization of Suzuki-Miyaura Coupling with 4-(Carboxymethyl)-2-fluorobenzeneboronic acid

Topic: 4-(Carboxymethyl)-2-fluorobenzeneboronic acid in Suzuki-Miyaura Cross-Coupling Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Introduction & Scope

The incorporation of fluorinated phenylacetic acid motifs is a high-value transformation in medicinal chemistry, often serving as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) or as a polarity-modulating scaffold in lipophilic inhibitors. 4-(Carboxymethyl)-2-fluorobenzeneboronic acid presents a unique set of synthetic challenges and opportunities.

Unlike simple phenylboronic acids, this substrate features two competing functionalities that dictate reaction success:

-

The Ortho-Fluoro Substituent: Enhances the Lewis acidity of the boron center, potentially accelerating transmetallation, but simultaneously increasing susceptibility to protodeboronation.

-

The Carboxymethyl (-CH₂COOH) Group: An acidic handle that consumes base, alters solubility profiles, and can coordinate to palladium species if not properly managed.

This guide provides a scientifically grounded workflow to couple this specific substrate efficiently, bypassing common pitfalls such as catalyst poisoning and protodeboronation.

Critical Strategic Considerations

The Ortho-Fluoro Effect

The fluorine atom at the 2-position exerts a strong inductive effect (-I), making the boron atom more electron-deficient.

-

Impact: The rate of transmetallation is generally faster than non-fluorinated analogs because the boronate complex forms more readily.

-

Risk: The same electronic activation makes the C-B bond more labile toward hydrolysis (protodeboronation), especially in the presence of water and high heat.

-

Mitigation: Use anhydrous conditions or strictly controlled water equivalents if the substrate proves unstable.

Management of the Free Acid

The carboxymethyl group (pKa ~4.3) will deprotonate immediately under standard Suzuki conditions (pH > 9).

-

Stoichiometry: You must add at least 3.0 equivalents of base .

-

1.0 eq to neutralize the carboxylic acid.

-

1.0 eq to activate the boronic acid (forming the boronate species).

-

1.0 eq excess to maintain catalytic turnover.

-

-

Solubility: The resulting dicarboxylate species (COO⁻ / B(OH)₃⁻) is highly polar. Non-polar solvents like Toluene will precipitate the substrate, killing reactivity.

-

Solution: Use polar aprotic solvents (DMF, DMSO) or alcoholic mixtures (n-Butanol, Dioxane/Water).

Recommended Protocols

Protocol A: The "Robust" Method (Standard Screening)

Best for: Initial screening, stable electrophiles (Aryl Bromides/Iodides), and high-throughput synthesis.

| Component | Reagent | Stoichiometry | Notes |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 3–5 mol% | Robust, resists poisoning by carboxylates. |

| Base | K₂CO₃ or Cs₂CO₃ | 3.0–4.0 equiv | Potassium salts often solubilize better in wet organic phases. |

| Solvent | 1,4-Dioxane / Water | 4:1 ratio | Water is essential for the inorganic base solubility. |

| Temp | 80 °C | N/A | Monitor conversion; avoid >100°C to prevent deboronation. |

Step-by-Step Workflow:

-

Charge a reaction vial with the Aryl Halide (1.0 equiv), 4-(Carboxymethyl)-2-fluorobenzeneboronic acid (1.2–1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Add K₂CO₃ (3.5 equiv).

-

Evacuate and backfill with Nitrogen/Argon (3 cycles).

-

Add degassed Dioxane/Water (4:1 v/v) via syringe. Concentration: 0.1 M – 0.2 M.

-

Seal and heat to 80 °C for 4–12 hours.

-

Workup (Crucial): See Section 5.

Protocol B: The "Advanced" Method (Challenging Substrates)

Best for: Sterically hindered Aryl Chlorides, electron-rich electrophiles, or if protodeboronation is observed in Protocol A.

| Component | Reagent | Stoichiometry | Notes |

| Precatalyst | XPhos Pd G2 or SPhos Pd G2 | 1–3 mol% | Buchwald precatalysts activate rapidly and stabilize the catalytic cycle. |

| Base | K₃PO₄ (Tribasic) | 3.0 equiv | Milder buffering; phosphate helps stabilize the boronate. |

| Solvent | n-Butanol or THF/Water | Pure or 10:1 | n-BuOH dissolves the carboxylate salt effectively. |

| Temp | 60–80 °C | N/A | Lower temperature preserves the C-B bond. |

Mechanistic Insight: The bulky biaryl phosphine ligands (XPhos/SPhos) create a protective pocket around the Palladium center. This facilitates oxidative addition into difficult Aryl Chlorides and accelerates reductive elimination, outcompeting the side reaction of protodeboronation which plagues 2-fluoro boronic acids.

Mechanistic Visualization

The following diagram illustrates the specific pathway for this substrate, highlighting the "Base Tax" (consumption of base by the acidic tail) and the critical Transmetallation step.

Caption: Mechanistic pathway highlighting the dual role of the base and the competitive risk of protodeboronation driven by the ortho-fluoro substituent.

Purification Strategy: The "Acid-Base Switch"

One of the greatest advantages of the carboxymethyl group is that it allows for a "self-purifying" workup, eliminating the need for immediate column chromatography in many cases.

Protocol:

-

Quench: Cool reaction to room temperature. Dilute with water.

-

Base Wash: Adjust pH to >10 using 1M NaOH. The product is now a water-soluble carboxylate salt.

-

Organic Wash: Extract the aqueous layer with Ethyl Acetate or Ether.

-

What this removes: Unreacted Aryl Halide, Ligand, Catalyst residues, and deboronated byproducts (fluorophenylacetic acid derivatives) if they are less polar.

-

Where is the product? It remains in the Aqueous Layer .

-

-

Acidification: Carefully acidify the aqueous layer to pH ~2 using 1M HCl. The product precipitates or oils out.

-

Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3x).

-

Isolation: Dry (MgSO₄) and concentrate. This often yields >90% purity material suitable for the next step.

Troubleshooting & Optimization Matrix

Use this decision tree to solve reaction failures.

Caption: Diagnostic logic for identifying failure modes. "SM" = Starting Material.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

-

Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling." Angewandte Chemie International Edition, 48(50), 9240-9261. Link

-

Ros, A., et al. (2017). "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives." Catalysts, 7(3), 86. Link

The Strategic Application of 4-(Carboxymethyl)-2-fluorobenzeneboronic Acid in the Synthesis of Biaryl Pharmaceutical Intermediates

Introduction: The Advantage of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists.[1][2] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a drug candidate's metabolic stability, binding affinity, lipophilicity, and pharmacokinetic profile.[1][2] Among the vast array of fluorinated building blocks, 4-(Carboxymethyl)-2-fluorobenzeneboronic acid stands out as a particularly valuable reagent for the construction of complex pharmaceutical intermediates. Its bifunctional nature, possessing both a reactive boronic acid for cross-coupling and a carboxylic acid moiety for further derivatization, makes it a powerful linchpin in multi-step synthetic sequences. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this reagent, with a focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate valuable biaryl structures.

Physicochemical Properties and Handling

4-(Carboxymethyl)-2-fluorobenzeneboronic acid is a solid at room temperature with a molecular weight of 199.96 g/mol . Its structure incorporates an ortho-fluoro substituent, which influences the electronic properties and reactivity of the boronic acid group, and a carboxymethyl group at the para-position, which offers a handle for subsequent synthetic transformations.

| Property | Value | Source |

| Molecular Formula | C₈H₈BFO₄ | Sigma-Aldrich |

| Molecular Weight | 199.96 g/mol | Sigma-Aldrich |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in many organic solvents (e.g., DMF, Dioxane) and aqueous base. | Generic |

Safety and Handling: As with all boronic acids, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[3][4][5][6] Handling should be performed in a well-ventilated fume hood.[3][5][6] Boronic acids can be irritating to the eyes, respiratory system, and skin.[3][4][7]

Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[8][9][10][11] This reaction is particularly powerful for creating biaryl and hetero-biaryl motifs, which are prevalent in a vast number of approved drugs.[7]

The presence of the ortho-fluoro substituent in 4-(Carboxymethyl)-2-fluorobenzeneboronic acid can present both challenges and advantages. While steric hindrance near the boronic acid can sometimes slow the rate of transmetalation, the electron-withdrawing nature of fluorine can also facilitate this key step in the catalytic cycle.[12] Careful selection of the catalyst, ligand, and base is therefore crucial for achieving high yields and reaction efficiency.

Reaction Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar²) is transferred to the palladium center, displacing the halide. The base activates the boronic acid, forming a more nucleophilic boronate species.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst.[8][10]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a Biaryl Carboxylic Acid Intermediate

This protocol describes a representative Suzuki-Miyaura coupling between 4-(Carboxymethyl)-2-fluorobenzeneboronic acid and a model aryl bromide, 4-bromoanisole, to produce 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)acetic acid. This intermediate contains a common biaryl core found in many bioactive molecules.

Materials and Reagents

-

4-(Carboxymethyl)-2-fluorobenzeneboronic acid (1.0 equiv.)

-

4-Bromoanisole (1.2 equiv.)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

-

Tricyclohexylphosphine (PCy₃) (0.04 equiv., 4 mol%)

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv.)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-(Carboxymethyl)-2-fluorobenzeneboronic acid (e.g., 200 mg, 1.0 mmol), 4-bromoanisole (224 mg, 1.2 mmol), and anhydrous potassium carbonate (414 mg, 3.0 mmol).

-

Catalyst Addition: In a separate vial, briefly mix the palladium(II) acetate (4.5 mg, 0.02 mmol) and tricyclohexylphosphine (11.2 mg, 0.04 mmol) before adding them to the Schlenk flask.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add degassed anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The use of a solvent mixture is common, and the ratio may require optimization for different substrates.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting boronic acid is consumed (typically 4-12 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

-

Acidification and Extraction: Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl. This step is crucial to protonate the carboxymethyl group, rendering the product soluble in the organic phase. Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with water (20 mL) followed by brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)acetic acid.

Optimization and Causality of Experimental Choices

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The choices in the protocol above are based on established principles for coupling electronically modified boronic acids.

| Parameter | Recommended Choice | Rationale & Justification |

| Palladium Precatalyst | Pd(OAc)₂ / Pd₂(dba)₃ | These are common, reliable, and commercially available Pd(0) or Pd(II) sources that are readily reduced in situ to the active Pd(0) catalyst.[13] |

| Ligand | Tricyclohexylphosphine (PCy₃) or other bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Bulky, electron-rich phosphine ligands promote the rate-limiting oxidative addition step and facilitate the reductive elimination. They are particularly effective for coupling with sterically hindered or electronically deactivated aryl halides.[8] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is essential for the transmetalation step, converting the boronic acid to a more reactive boronate species.[8][10] The choice of base can significantly impact yield; stronger bases like K₃PO₄ are often used for more challenging couplings. |

| Solvent | Dioxane/Water, Toluene/Water, DMF | A mixture of an organic solvent and water is often optimal. Water can aid in dissolving the base and the boronate intermediate, while the organic solvent solubilizes the organic coupling partners and the catalyst complex. |

| Temperature | 80-120 °C | Elevated temperatures are typically required to drive the reaction to completion, particularly the oxidative addition and reductive elimination steps.[13] |

Conclusion

4-(Carboxymethyl)-2-fluorobenzeneboronic acid is a highly versatile and strategic building block for the synthesis of pharmaceutical intermediates. Its successful application, primarily through the robust and reliable Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex biaryl scaffolds. By understanding the mechanistic principles of the reaction and carefully selecting the appropriate catalyst system, base, and solvent, researchers can effectively leverage the unique properties of this fluorinated reagent to accelerate their drug discovery and development programs. The protocols and guidelines presented herein provide a solid foundation for the practical application of this important synthetic tool.

References

-

ResearchGate. (n.d.). Boronic acid scope in the Pd-catalyzed cross-coupling of Pfp esters. Conditions. Available at: [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

- Harris, M. R., Hanna, L. E., Greene, M. A., Moore, C. E., & Jarvo, E. R. (2013). Retention or Inversion in Stereospecific Nickel-Catalyzed Cross-Coupling of Benzylic Carbamates with Arylboronic Esters: Control of Absolute Stereochemistry with an Achiral Catalyst. Journal of the American Chemical Society, 135(9), 3303–3306.

- Nambo, M., & Crudden, C. M. (2014). Modular Synthesis of Triarylmethanes through Palladium-Catalyzed Sequential Arylation of Methyl Phenyl Sulfone.

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

- Sarkar, R., et al. (2023). Pyrazine Derivative as Supramolecular Host for Immobilization of Palladium Nanoparticles for Efficient Suzuki Coupling. European Journal of Organic Chemistry, 26(31).

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Available at: [Link]

-

Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois. Available at: [Link]

-

MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]

-

ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various.... Available at: [Link]

-

ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules ?. Available at: [Link]

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.

-

ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and.... Available at: [Link]

-

Apollo Scientific. (n.d.). Fluorinated Building Blocks in Drug Design: Why They Matter. Available at: [Link]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

-

Apollo Scientific. (n.d.). The Role of Fluorene Boronic Acids in Advanced Organic Synthesis. Available at: [Link]

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

- Vaidyanathan, G., & Zalutsky, M. R. (1992). Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment. Nuclear Medicine and Biology, 19(3), 275-281.

- Ting, R., Harwig, C. W., Lo, J., Li, Y., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: implications for Suzuki-Miyaura coupling and the design of stable 18F-labeled aryltrifluoroborates for use in PET imaging. The Journal of Organic Chemistry, 73(12), 4662–4670.

-

ResearchGate. (n.d.). Development of a Practical Sequence for Difluoromethylation of 2-Bromopyridines via Cu-Mediated Reductive Coupling and Decarboxylation. Available at: [Link]

-

University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Available at: [Link]

-

ResearchGate. (n.d.). Boronic acids used most frequently in the synthesis of bioactive molecules. Available at: [Link]

-

PubMed. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Available at: [Link]

-

NIH. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

Sources

- 1. sites.pitt.edu [sites.pitt.edu]

- 2. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

synthesis of biaryl compounds with 4-(Carboxymethyl)-2-fluorobenzeneboronic acid

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 4-(Carboxymethyl)-2-fluorobenzeneboronic Acid

Executive Summary

The reagent 4-(Carboxymethyl)-2-fluorobenzeneboronic acid represents a high-value pharmacophore scaffold, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) and metabolically stable biaryl ethers. However, this molecule presents a "dual-threat" to standard cross-coupling protocols:

-

The Ortho-Fluoro Effect: Induces rapid protodeboronation under basic conditions.

-

The Free Acid Moiety: Can coordinate to Palladium centers (catalyst poisoning) and alters the pH profile of the reaction matrix.

This guide provides two validated protocols: a High-Performance Direct Coupling method utilizing Buchwald G3/G4 precatalysts for unstable substrates, and a Cost-Effective Two-Step method involving in-situ esterification.

Mechanistic Challenges & Solutions

To successfully couple this reagent, one must understand the competition between the productive catalytic cycle and the destructive side reactions.

A. The Protodeboronation Trap

The fluorine atom at the ortho position to the boronic acid is highly electronegative. It withdraws electron density from the C-B bond, making the boron center more Lewis acidic.

-

Mechanism: Hydroxide bases coordinate to the boron, forming a boronate anion. In typical substrates, this is the active transmetallating species. In ortho-fluoro substrates, this anion is unstable and rapidly hydrolyzes the C-B bond, replacing it with a proton (yielding 3-fluorophenylacetic acid derivatives).

-

Solution: The rate of Transmetallation (

) must exceed the rate of Protodeboronation (

B. Acid Interference

The pendant carboxymethyl group (

-

Solution: Use of 3.0–4.0 equivalents of base and biphasic solvent systems to sequester the carboxylate in the aqueous phase while the catalysis occurs at the interface.

Visualization: The Kinetic Race

The following diagram illustrates the critical decision points in the catalytic cycle where the reaction succeeds or fails.

Figure 1: The "Kinetic Race" between productive transmetallation (Green) and destructive protodeboronation (Red). High-activity ligands are required to win this race.

Experimental Protocols

Method A: Direct Coupling (Recommended)

Best for: High-value synthesis, unstable substrates, medicinal chemistry scale (mg to g). Rationale: Uses XPhos Pd G3/G4 to maximize transmetallation speed, beating the protodeboronation rate.

Reagents:

-

Aryl Halide (1.0 equiv)

-

4-(Carboxymethyl)-2-fluorobenzeneboronic acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (2-3 mol%)

-

Base:

(3.0 equiv) -

Solvent: THF:Water (10:1) or 1,4-Dioxane:Water (4:1)

Step-by-Step:

-

Charge: To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 297 mg), and

(3.0 mmol, 636 mg). -

Purge: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent: Add degassed THF (4 mL) and Water (0.4 mL).

-

Catalyst Addition: Add XPhos Pd G3 (0.02 mmol, ~17 mg) quickly under inert flow.

-

Note: G3 precatalysts activate rapidly upon heating; handle solids quickly.

-

-

Reaction: Heat to 40–50 °C .

-

Critical: Do NOT overheat (>80 °C) initially. High heat accelerates deboronation more than coupling for this specific substrate.

-

-

Monitor: Check LCMS at 30 minutes. If conversion is low, increase T to 60 °C.

-

Workup: Acidify aqueous layer to pH ~3 with 1N HCl to ensure the product (carboxylic acid) is protonated, then extract with EtOAc.

Method B: Two-Step Protection Strategy (Robust)

Best for: Large scale (>10g), cost-sensitive processes, or if Buchwald catalysts are unavailable. Rationale: Converts the acid to a methyl ester, removing catalyst poisoning and solubility issues.

Step 1: Fisher Esterification

-

Dissolve boronic acid in MeOH (0.5 M).

-

Add catalytic

(5 mol%). -

Reflux for 2 hours.

-

Concentrate and use the crude Methyl [4-(dihydroxyboranyl)-3-fluorophenyl]acetate directly.

Step 2: Suzuki Coupling

-

Catalyst:

(3 mol%). -

Base:

(2.5 equiv). -

Solvent: Toluene:Water (3:1).

-

Temp: 80 °C.

-

Hydrolysis (Optional): Add LiOH (3 equiv) directly to the coupling mixture after completion to saponify back to the acid in one pot.

Data Comparison & Troubleshooting

Comparative Yields (Model Reaction with 4-Bromoanisole)

| Variable | Condition A (Standard) | Condition B (Optimized) | Condition C (Protected) |

| Catalyst | XPhos Pd G3 | ||

| Base | |||

| Temp | 80 °C | 45 °C | 80 °C |

| Substrate | Free Acid | Free Acid | Methyl Ester |

| Yield | 15-20% | 88-94% | 85-90% |

| Major Byproduct | Protodeboronation | None | None |

Troubleshooting Guide:

Figure 2: Diagnostic workflow for reaction optimization.

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075.[1] [Link]

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[2] Accounts of Chemical Research, 40(4), 275–286. [Link]

Sources

- 1. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 4-(Carboxymethyl)-2-fluorobenzeneboronic Acid in Organic Electronics

Executive Summary

4-(Carboxymethyl)-2-fluorobenzeneboronic acid (CAS: 913835-76-4) is a specialized bifunctional organoboron intermediate critical to the advancement of organic electronics (OE). Unlike simple phenylboronic acids, this molecule integrates three distinct functional moieties—a boronic acid, an ortho-fluorine atom, and a carboxymethyl tether—into a single scaffold.

In organic photovoltaics (OPV), organic field-effect transistors (OFETs), and biosensors, this compound serves two primary roles:

-

Interface Engineering: As a Self-Assembled Monolayer (SAM) precursor that modifies the work function of metal oxides (e.g., ITO, ZnO) and passivates dielectric surfaces (

, -

Macromolecular Synthesis: As a functional end-capper or side-chain building block in Suzuki-Miyaura polycondensation, introducing solubility-enhancing groups or post-polymerization conjugation sites to conjugated backbones.

Chemical Architecture & Mechanism of Action

Structural Analysis

The molecule's efficacy stems from the synergistic interaction of its three functional groups:

| Moiety | Function in Organic Electronics | Mechanistic Impact |

| Boronic Acid ( | Anchoring Group / Coupling Partner | Forms covalent bonds with surface hydroxyls on oxides (condensation) or couples with aryl halides (Suzuki reaction). |

| Ortho-Fluorine ( | Electronic Modulation | Induces an inductive effect ( |

| Carboxymethyl ( | Flexible Linker / Bioconjugation | The methylene spacer ( |

Mechanism: Surface Passivation (SAMs)

In OFETs, the interface between the dielectric and the semiconductor is a major source of charge carrier trapping. 4-(Carboxymethyl)-2-fluorobenzeneboronic acid forms dense SAMs on oxide dielectrics. The boronic acid group condenses with surface

Experimental Protocols

Protocol A: Surface Modification of Indium Tin Oxide (ITO) for OPV Interlayers

Objective: To create a work-function-modifying SAM on ITO to facilitate hole extraction in inverted solar cells.

Materials:

-

Target Substrate: Pre-patterned ITO glass.

-

Reagent: 4-(Carboxymethyl)-2-fluorobenzeneboronic acid (98% purity).

-

Solvent: Anhydrous Methanol or Ethanol (HPLC grade).

-

Equipment: Ultrasonic bath,

gun, Vacuum oven.

Step-by-Step Methodology:

-

Substrate Cleaning (Critical):

-

Sonicate ITO substrates sequentially in detergent water, deionized water, acetone, and isopropanol (15 min each).

-

Treat with UV-Ozone for 20 minutes to generate surface hydroxyl (

) groups. Note: This step activates the surface for boronic acid condensation.

-

-

Solution Preparation:

-

Dissolve the boronic acid derivative in anhydrous methanol to a concentration of 1.0 mM .

-

Optional: Filter through a 0.2

PTFE filter to remove particulates.

-

-

SAM Deposition:

-

Immerse the activated ITO substrates vertically into the solution.

-

Incubate at room temperature (25°C) for 12–24 hours in a sealed container to prevent solvent evaporation.

-

Mechanistic Insight: The long incubation allows the boronic acid to undergo reversible condensation with ITO surface hydroxyls, thermodynamically selecting the most stable, dense packing arrangement.

-

-

Rinsing & Annealing:

-

Remove substrates and rinse copiously with fresh methanol to remove physisorbed multilayers.

-

Dry under a stream of

. -

Anneal at 100°C for 10 minutes in a vacuum oven. Reasoning: This thermal step drives the dehydration reaction, converting hydrogen-bonded boronates into stable covalent boroxane/boronate ester linkages.

-

-

Validation:

-

Measure Contact Angle: Water contact angle should increase from <10° (clean ITO) to >50° (modified).

-

Protocol B: Synthesis of Fluorinated Conjugated Polymer End-Capper

Objective: Use 4-(Carboxymethyl)-2-fluorobenzeneboronic acid as a monofunctional end-capper in Suzuki polymerization to introduce a carboxylic acid handle at the polymer chain end.

Reaction Scheme:

Polymer-Br + Boronic Acid Derivative

Materials:

-

Pre-polymer mixture (e.g., Poly(3-hexylthiophene) with bromo-terminals).

-

Catalyst:

(Tetrakis). -

Base:

(2M aqueous). -

Solvent: Toluene/DMF (4:1 v/v).

Methodology:

-

Polymerization:

-

Conduct the main Suzuki polymerization of monomers.

-

At the end of the reaction time (e.g., 24h), do not quench.

-

-

End-Capping (The "Functionalization" Step):

-

Add 1.5 equivalents (relative to the initial bromide monomer) of 4-(Carboxymethyl)-2-fluorobenzeneboronic acid dissolved in a minimum amount of DMF.

-

Continue refluxing for 4 hours.

-

Causality: The boronic acid reacts with the residual aryl-bromide ends of the polymer chains. The fluorine atom on the capper ensures the electronic levels at the chain end are not drastically raised, maintaining oxidative stability.

-

-

Purification:

-

Precipitate the polymer into cold methanol.

-

Filter and perform Soxhlet extraction (Methanol -> Hexane -> Chloroform).

-

The carboxylic acid group survives these conditions and is now available for bioconjugation or surface grafting.

-

Visualizing the Workflow

The following diagram illustrates the dual-pathway application of this molecule: Pathway 1 (SAM Formation) and Pathway 2 (Polymer Functionalization).

Figure 1: Dual application workflow showing Surface Assembly (Top) and Chemical Synthesis (Bottom).

Technical Data & Specifications

| Property | Value / Description | Relevance |

| Molecular Formula | ||

| Purity Requirement | >98% (HPLC) | Critical for preventing trap states in electronic devices. |

| Solubility | Soluble in MeOH, EtOH, DMF, DMSO. Sparingly soluble in Chloroform. | Polar solvents required for SAM deposition; co-solvents needed for polymer synthesis. |

| Acidity (pKa) | Boronic acid: ~8.8; Carboxylic acid: ~4.5 | The carboxylic acid deprotonates first; pH control is vital during aqueous workups. |

| Thermal Stability | Stable up to ~200°C (dehydration to boroxine occurs >100°C) | Compatible with standard annealing processes in OPV/OFET fabrication. |

References

-

Chemical Society Reviews. "Self-assembled monolayers in organic electronics." Royal Society of Chemistry, 2016. Link

-

MDPI. "Impact of Backbone Fluorination on π-Conjugated Polymers in Organic Photovoltaic Devices: A Review." Molecules, 2016.[1][2] Link

-

National Institutes of Health (PMC). "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties." PMC, 2022. Link

-

ResearchGate. "The effect of phenylboronic acid-based self-assembled monolayers on the performance of organic field-effect transistors." Turkish Journal of Physics, 2019.[3] Link

-

Fisher Scientific. "4-Carboxy-3-fluorobenzeneboronic acid Product Specifications." (Analogous Compound Reference). Link

Sources

Troubleshooting & Optimization

preventing protodeboronation of 4-(Carboxymethyl)-2-fluorobenzeneboronic acid

This guide serves as a specialized technical support center for researchers working with 4-(Carboxymethyl)-2-fluorobenzeneboronic acid . It addresses the critical instability issue known as protodeboronation , a side reaction where the carbon-boron bond is cleaved and replaced by a proton, often rendering the reagent useless in cross-coupling reactions.[1][2]

Topic: Preventing Protodeboronation & Optimization of Cross-Coupling Support Level: Tier 3 (Senior Application Scientist)

Core Technical Overview

The Compound: 4-(Carboxymethyl)-2-fluorobenzeneboronic acid contains two structural features that create a "perfect storm" for instability:

-

2-Fluoro Substituent (Ortho-F): The fluorine atom at the ortho position is highly electron-withdrawing. It stabilizes the developing negative charge on the aromatic ring during the ipso-protonation step, significantly accelerating the rate of C-B bond cleavage.

-

Carboxymethyl Group (-CH₂COOH): This acidic moiety requires base neutralization, which can inadvertently increase the local pH, pushing the equilibrium toward the reactive boronate anion species

, the primary intermediate in protodeboronation.

The Failure Mode: Under standard Suzuki-Miyaura conditions (aqueous base, heat), this compound undergoes rapid protodeboronation to form (3-fluorophenyl)acetic acid, often faster than the desired transmetalation to Palladium.

Troubleshooting Guide & FAQs

Q1: I am observing <20% yield in my Suzuki coupling. The starting material disappears, but no product forms. What is happening?

Diagnosis: You are likely witnessing rapid protodeboronation.[3] The "disappearance" is the conversion of your boronic acid into the deboronated byproduct (fluorophenylacetic acid derivative), which is often invisible on UV if it co-elutes or is washed away during workup.

Solution:

-